molecular formula C3H5N3OS B3049828 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione CAS No. 221524-72-7

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione

Cat. No.: B3049828
CAS No.: 221524-72-7
M. Wt: 131.16 g/mol
InChI Key: ASXVOJVUCSBDTC-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione is a heterocyclic compound that contains a triazole ring with a hydroxymethyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formaldehyde, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The thione group can be reduced to form a thiol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione.

    Reduction: Formation of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thiol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes.

    Biological Studies: It is used in studies to understand the interaction of triazole derivatives with enzymes and receptors.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with biological targets, such as enzymes and receptors. The hydroxymethyl and thione groups can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)-1,2,4-triazole-3-thione
  • 5-(Hydroxymethyl)-1,2,4-triazole-3-one
  • 5-(Hydroxymethyl)-1,2,4-triazole-3-thiol

Uniqueness

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione is unique due to the presence of both hydroxymethyl and thione groups, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVOJVUCSBDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=S)NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393362
Record name AC1MS6VX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221524-72-7
Record name AC1MS6VX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
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5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
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5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
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5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Reactant of Route 5
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Reactant of Route 6
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione

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